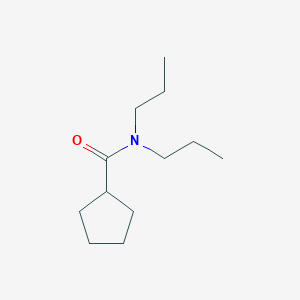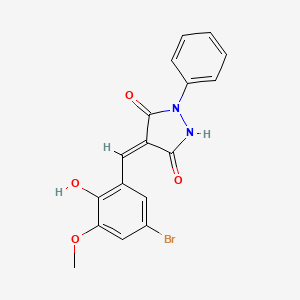
N,N-dipropylcyclopentanecarboxamide
Overview
Description
N,N-dipropylcyclopentanecarboxamide (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX is a potent and highly specific antagonist of the A1 receptor, and it has been used in numerous studies to investigate the role of adenosine signaling in various physiological and pathological processes.
Scientific Research Applications
Hallucinogen-like Effects : N,N-dipropyltryptamine (DPT), a compound related to N,N-dipropylcyclopentanecarboxamide, exhibits hallucinogen-like effects, potentially mediated by serotonin 5-HT1A and 5-HT2A receptors in rodents. This suggests its potential application in psychotherapeutic research (Fantegrossi et al., 2008).
Anxiety and Depression Treatment : Another study indicates that serotonergic hallucinogens like DPT may be beneficial in treating anxiety and depression in patients with life-threatening diseases (Reiche et al., 2018).
Mitsunobu Reaction Reagent : N,N,N',N'-tetramethylazodicarboxamide (TMAD), closely related to N,N-dipropylcyclopentanecarboxamide, has been found useful in the Mitsunobu reaction, indicating its significance in synthetic chemistry (Tsunoda et al., 1994).
Anticonvulsant Research : Research on N-methyl-tetramethylcyclopropyl carboxamide, a compound structurally similar to N,N-dipropylcyclopentanecarboxamide, demonstrates its potential as an antiepileptic drug, further expanding the scope of research in this chemical class (Isoherranen et al., 2002).
Repellent Properties : A study on esters and amides of alicyclic acids, which includes compounds like N,N-dipropylcyclopentanecarboxamide, shows significant repellent properties against the stable fly, Stomoxys calcitrans. This indicates its potential use in developing insect repellents (Schreck et al., 1978).
Antidepressant Drug Development : A study on the development of antidepressant drugs discusses the evolution of selective serotonin uptake inhibitors, a category to which N,N-dipropylcyclopentanecarboxamide-related compounds could potentially belong (Wong et al., 1995).
Rufinamide Synthesis : Rufinamide, an antiepileptic drug, involves a 5-membered ring heterocyclic pharmaceutical in its synthesis, indicating the relevance of compounds like N,N-dipropylcyclopentanecarboxamide in pharmaceutical manufacturing (Ott et al., 2016).
Alopecia Areata Treatment : Research on treatments for chronic severe alopecia areata, which involve cyclopropenone derivatives, sheds light on the potential therapeutic uses of related cycloalkyl compounds (Shapiro et al., 1993).
Biological Cell Detachment Applications : Studies on poly(N-isopropyl acrylamide) for bioengineering applications, including cell detachment, indicate the potential of structurally similar compounds in biotechnological fields (Cooperstein & Canavan, 2010).
properties
IUPAC Name |
N,N-dipropylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-3-9-13(10-4-2)12(14)11-7-5-6-8-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXWCKCNBVSYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)

![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)
![1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone](/img/structure/B6119132.png)